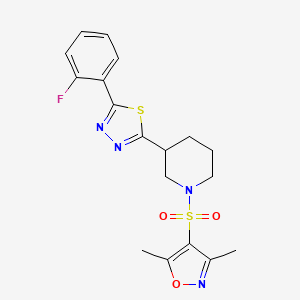
4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound featuring a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, a piperidine ring, a sulfonyl group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Next, the piperidine ring is synthesized and attached to the thiadiazole ring through a nucleophilic substitution reaction. The sulfonyl group is then introduced using a sulfonyl chloride reagent under basic conditions. Finally, the isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
化学反应分析
Types of Reactions
4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学研究应用
4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving its functional groups.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl and thiadiazole groups are particularly important for binding to these targets, while the piperidine and isoxazole rings may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar compounds to 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole include other molecules containing thiadiazole, piperidine, sulfonyl, and isoxazole groups. These compounds may have similar chemical properties and reactivity, but their specific applications and mechanisms of action can vary. Some examples of similar compounds include:
- 4-((3-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 4-((3-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 4-((3-(5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S2/c1-11-16(12(2)26-22-11)28(24,25)23-9-5-6-13(10-23)17-20-21-18(27-17)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMKHABCJXQRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)
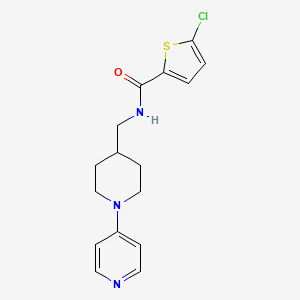
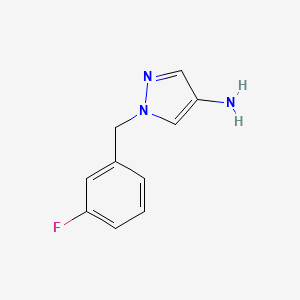
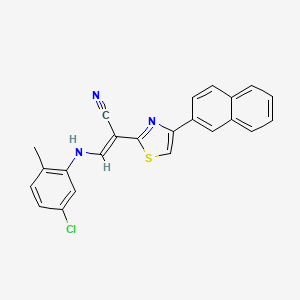
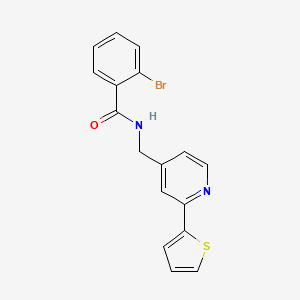
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)

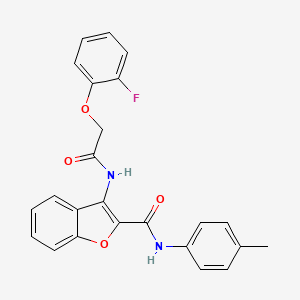

![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2617419.png)
![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)
